(R)-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid
Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a mercapto group (–SH) on the side chain, and a methyl group. This compound is often used in peptide synthesis and other organic synthesis processes due to its unique reactivity and stability.
Mechanism of Action
Target of Action
N-BOC-L-(+)-PENICILLAMINE, also known as ®-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid, is a derivative of the amino acid penicillamineIt’s known that the n-boc group is widely used in organic synthesis for the protection of amino groups .
Mode of Action
The compound acts as a protecting group for amino acids and peptides during chemical reactions . The N-BOC group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . This stability allows the N-BOC group to protect the amino group during reactions, preventing it from reacting with other compounds. The N-BOC group can be removed under certain conditions, such as the use of oxalyl chloride in methanol .
Biochemical Pathways
The compound plays a crucial role in the synthesis of various biochemical compounds, including peptides and proteins .
Result of Action
The primary result of the action of N-BOC-L-(+)-PENICILLAMINE is the protection of amino groups during chemical reactions . This protection allows for the successful synthesis of various biochemical compounds, including peptides and proteins .
Action Environment
The action of N-BOC-L-(+)-PENICILLAMINE can be influenced by various environmental factors. For instance, the deprotection of the N-BOC group can be achieved under room temperature conditions using oxalyl chloride in methanol . The reaction’s efficiency can be affected by the presence of other compounds, the reaction temperature, and the reaction time .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid typically involves the protection of the amino group of the corresponding amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to remove the Boc protecting group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reagents such as oxalyl chloride in methanol can be used for the selective deprotection of the Boc group.
Substitution: Various bases and nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Disulfides.
Reduction: The free amino acid without the Boc group.
Substitution: Amino acids with different protecting groups or functional groups.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in the synthesis of various organic compounds and materials.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-mercapto-3-methylbutanoic acid: Lacks the Boc protecting group.
®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid: Has a hydroxyl group instead of a mercapto group.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid is unique due to the presence of both the Boc protecting group and the mercapto group. This combination provides specific reactivity and stability, making it valuable in synthetic and research applications .
Properties
IUPAC Name |
(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-9(2,3)15-8(14)11-6(7(12)13)10(4,5)16/h6,16H,1-5H3,(H,11,14)(H,12,13)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATRCIRDUXIZQK-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554696 | |
Record name | N-(tert-Butoxycarbonyl)-3-sulfanyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110763-40-1 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-mercapto-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110763-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(tert-Butoxycarbonyl)-3-sulfanyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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